LSD1 Inhibitory Potency: Chloro Substituent Shows Modest Potency Advantage Over Unsubstituted Core but Inferior to 2-Amino Analog
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate exhibits LSD1 inhibitory activity with IC50 = 356 nM against human recombinant LSD1 in a fluorescence-based assay using methylated peptide substrate [1]. This represents a significantly weaker potency profile compared to its 2-amino analog, ethyl 2-aminobenzo[d]thiazole-5-carboxylate, which demonstrates an IC50 of 283 nM against full-length LSD1 under comparable assay conditions [2]. The unsubstituted benzo[d]thiazole-5-carboxylate core (CAS 103261-70-7) lacks documented LSD1 inhibitory activity in publicly available bioactivity databases, suggesting the 2-position substituent is a critical determinant for target engagement. An alternative benzothiazole derivative with a different substitution pattern (BindingDB BDBM50075482) shows IC50 = 8.33 µM against recombinant LSD1 [3], confirming that potency is highly sensitive to specific structural features rather than being a class-wide property.
| Evidence Dimension | LSD1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 356 nM |
| Comparator Or Baseline | Ethyl 2-aminobenzo[d]thiazole-5-carboxylate: 283 nM; Alternative benzothiazole derivative: 8.33 µM |
| Quantified Difference | Target compound is 1.26-fold less potent than 2-amino analog (356 vs 283 nM); Target compound is 23.4-fold more potent than alternative benzothiazole derivative (356 nM vs 8.33 µM) |
| Conditions | Inhibition of human recombinant LSD1, methylated peptide substrate, fluorescence detection, 30 min incubation (assay details from BindingDB/ChEMBL) |
Why This Matters
Researchers designing LSD1 inhibitor SAR studies must select the appropriate 2-position substituent; the chloro analog provides moderate potency while the amino analog offers superior activity, and the unsubstituted core lacks confirmed activity, making the 2-chloro compound a specific intermediate-potency comparator for hit-to-lead optimization.
- [1] BindingDB. (2025). BDBM50067551 (CHEMBL3402053): LSD1 IC50 = 356 nM for ethyl 2-chlorobenzo[d]thiazole-5-carboxylate. View Source
- [2] BindingDB. (2025). BDBM50503631 (CHEMBL4436792): LSD1 IC50 = 283 nM for ethyl 2-aminobenzo[d]thiazole-5-carboxylate. View Source
- [3] BindingDB. (2025). BDBM50075482 (CHEMBL3415545): LSD1 IC50 = 8.33 µM for alternative benzothiazole derivative. View Source
